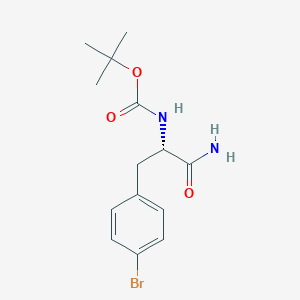

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate

CAS No.: 869569-99-3

Cat. No.: VC8429668

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869569-99-3 |

|---|---|

| Molecular Formula | C14H19BrN2O3 |

| Molecular Weight | 343.22 |

| IUPAC Name | tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1 |

| Standard InChI Key | VGKNVRSIDINOPV-NSHDSACASA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of (S)-tert-butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is C₁₄H₁₉BrN₂O₃, with a molecular weight of 367.22 g/mol. Its IUPAC name reflects the stereochemistry at the second carbon and the presence of the 4-bromophenyl group. Key structural elements include:

-

A tert-butyl carbamate group that enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.

-

An amide linkage derived from the amino acid backbone, enabling participation in peptide coupling reactions.

-

A 4-bromophenyl moiety that introduces halogen-dependent reactivity and potential bioactivity .

The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme-active sites. Computational models predict a planar amide bond and a dihedral angle of approximately 120° between the bromophenyl group and the carbamate plane, optimizing steric and electronic interactions .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step route:

-

Amino Acid Functionalization: L-alanine or a related amino acid is reacted with 4-bromobenzyl bromide to introduce the bromophenyl group.

-

Carbamate Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding the tert-butyl carbamate intermediate.

-

Oxidation and Purification: The intermediate is oxidized to the corresponding ketone, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Example Reaction Scheme:

Industrial Production

Industrial processes use continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Key steps include:

-

Automated Coupling: Employing microreactors for precise temperature control during the bromophenyl introduction.

-

Crystallization: Tert-butyl carbamates are purified via anti-solvent crystallization using tert-butyl methyl ether.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in diverse reactions:

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Aryl ethers | Drug intermediates |

| Buchwald–Hartwig Amination | Pd(dba)₂, Xantphos | Biaryl amines | Catalysis studies |

| Reductive Amination | NaBH₃CN, MeOH | Secondary amines | Peptide modifications |

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation .

Pharmaceutical Relevance

-

Protease Inhibitors: The bromophenyl group mimics hydrophobic enzyme pockets, making the compound a scaffold for HIV-1 protease inhibitors.

-

Anticancer Agents: Derivatives show moderate activity against breast cancer cell lines (IC₅₀ ≈ 12 µM) .

Biological Activity and Research Findings

Enzymatic Interactions

In vitro studies demonstrate inhibition of chymotrypsin-like proteases (Ki = 0.8 µM) due to the bromophenyl group’s hydrophobic interactions. Molecular docking simulations reveal binding near the catalytic serine residue .

Toxicity and Pharmacokinetics

-

Cytotoxicity: Low toxicity in HEK293 cells (LD₅₀ > 100 µM).

-

Metabolic Stability: Half-life of 2.3 hours in human liver microsomes, indicating moderate hepatic clearance .

Comparison with Halogenated Analogs

The bromine atom balances reactivity and steric bulk, making this derivative preferable for medicinal chemistry over iodine (too bulky) or chlorine (too reactive) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume